1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine
Brand Name: Vulcanchem
CAS No.: 159872-32-9
VCID: VC20909834
InChI: InChI=1S/C27H44N6O/c1-2-3-4-5-6-7-8-9-14-26(34)32-21-19-31(20-22-32)25-23-24(30-15-10-11-16-30)28-27(29-25)33-17-12-13-18-33/h2,23H,1,3-22H2
SMILES: C=CCCCCCCCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCCC3)N4CCCC4
Molecular Formula: C27H44N6O
Molecular Weight: 468.7 g/mol

1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine

CAS No.: 159872-32-9

Cat. No.: VC20909834

Molecular Formula: C27H44N6O

Molecular Weight: 468.7 g/mol

* For research use only. Not for human or veterinary use.

1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine - 159872-32-9

Specification

CAS No. 159872-32-9
Molecular Formula C27H44N6O
Molecular Weight 468.7 g/mol
IUPAC Name 1-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]undec-10-en-1-one
Standard InChI InChI=1S/C27H44N6O/c1-2-3-4-5-6-7-8-9-14-26(34)32-21-19-31(20-22-32)25-23-24(30-15-10-11-16-30)28-27(29-25)33-17-12-13-18-33/h2,23H,1,3-22H2
Standard InChI Key XVMLRAGUNKMVBU-UHFFFAOYSA-N
SMILES C=CCCCCCCCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCCC3)N4CCCC4
Canonical SMILES C=CCCCCCCCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCCC3)N4CCCC4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator